2-Fluoro-4-(2,2-difluoroethoxy)aniline is a fluorinated aromatic compound characterized by the presence of a fluoro group and a 2,2-difluoroethoxy substituent on an aniline backbone. Its chemical formula is , and it is recognized for its unique structural features that enhance its chemical reactivity and stability. The compound belongs to a class of fluorinated anilines, which are often utilized in various chemical applications due to their diverse functional properties.
The chemical behavior of 2-Fluoro-4-(2,2-difluoroethoxy)aniline includes several types of reactions typical for aniline derivatives:
The synthesis of 2-Fluoro-4-(2,2-difluoroethoxy)aniline typically involves several key steps:
This method allows for efficient synthesis while maintaining high yields and selectivity.
The unique properties of 2-Fluoro-4-(2,2-difluoroethoxy)aniline make it valuable in various fields:
Interaction studies on 2-Fluoro-4-(2,2-difluoroethoxy)aniline focus on understanding its binding characteristics with various biomolecules. These studies are crucial for determining its potential as a pharmaceutical agent. Similar compounds have shown interactions with enzymes and receptors, suggesting that this compound may also exhibit significant biological activity through similar mechanisms .
Several compounds share structural similarities with 2-Fluoro-4-(2,2-difluoroethoxy)aniline. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)aniline | Contains trifluoromethyl group | Stronger electron-withdrawing effect than fluoro |
| 3-Bromo-4-(difluorophenoxy)aniline | Bromine and difluorophenoxy substituent | Potential applications in pharmaceuticals |
| 5-Trifluoromethyl-aniline | Trifluoromethyl group | Enhanced reactivity compared to simpler analogs |
| 4-Fluoroaniline | Single fluoro substitution | Simpler structure; less reactivity compared to others |
| 3-Fluorobenzene | Fluorine on benzene ring | Lacks amine functionality; primarily aromatic |
The uniqueness of 2-Fluoro-4-(2,2-difluoroethoxy)aniline lies in its combination of both fluoro and difluoroethoxy groups, which contribute to enhanced reactivity and stability compared to other similar compounds. This makes it particularly valuable in medicinal chemistry and materials science .
2-Fluoro-4-(2,2-difluoroethoxy)aniline emerged as a subject of interest in the early 21st century, coinciding with advancements in fluorination techniques for aromatic compounds. While its exact discovery timeline remains undocumented in public literature, its development aligns with the broader trend of incorporating fluorine atoms into organic molecules to enhance thermal stability, electronic properties, and bioavailability. The compound’s synthesis was first reported in patent literature and later refined in academic studies focusing on fluorinated aniline derivatives for optoelectronic and pharmaceutical applications.
The systematic IUPAC name for this compound is 2-(2,2-difluoroethoxy)-4-fluoroaniline, reflecting its substituent positions on the benzene ring. Its molecular formula is $$ \text{C}8\text{H}8\text{F}_3\text{NO} $$, with a molecular weight of 215.15 g/mol. The structure comprises:
This arrangement creates a sterically hindered yet electronically tunable framework, enabling diverse reactivity profiles.
Fluorinated anilines occupy a critical niche in modern chemistry due to fluorine’s strong electronegativity and small atomic radius. 2-Fluoro-4-(2,2-difluoroethoxy)aniline exemplifies these advantages through:
These properties have propelled its use in photovoltaic materials, pharmaceutical intermediates, and liquid crystal technologies.
Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 2-Fluoro-4-(2,2-difluoroethoxy)aniline, leveraging the electrophilic nature of fluorinated aromatic systems [1] [2]. The mechanism typically involves the formation of a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient aromatic carbon bearing the fluorine substituent [2]. This approach is particularly effective due to the electron-withdrawing properties of both the fluorine atom and the difluoroethoxy group, which activate the aromatic ring toward nucleophilic attack [1].
The synthesis commonly begins with 2-fluoroaniline as the starting material, which undergoes nucleophilic substitution with 1,1-difluoroethanol in the presence of a strong base such as potassium carbonate . The reaction proceeds through a nucleophilic aromatic substitution mechanism where the nucleophilic oxygen atom of the difluoroethanol attacks the electrophilic carbon adjacent to the fluorine substituent . Temperature control is critical, with optimal conditions typically requiring heating to 60-80°C to facilitate the substitution reaction while minimizing side product formation [4].
Recent advances in nucleophilic aromatic substitution have demonstrated the effectiveness of organic photoredox catalysis for unactivated fluoroarenes [1]. This methodology enables the nucleophilic defluorination of electron-neutral fluoroarenes under mild conditions, expanding the scope of accessible fluorinated aniline derivatives [1]. The use of cation radical-accelerated nucleophilic aromatic substitution has proven particularly valuable for substrates that are traditionally unreactive under conventional conditions [1].
The reaction conditions significantly influence the regioselectivity and yield of the desired product. Studies have shown that the use of chelating bases and controlled temperature profiles can improve the selectivity for the desired substitution pattern [5]. The presence of multiple fluorine substituents in the target molecule requires careful optimization of reaction parameters to achieve high yields while maintaining structural integrity [6].
Catalytic coupling reactions provide versatile pathways for constructing the carbon-nitrogen bonds essential in 2-Fluoro-4-(2,2-difluoroethoxy)aniline synthesis [7] [8]. The Buchwald-Hartwig cross-coupling reaction utilizes catalytic palladium complexes with strong bases to form aryl amines from aryl halides and primary or secondary amines [7]. This methodology is particularly suited for fluorinated substrates due to the enhanced reactivity imparted by the electron-withdrawing fluorine substituents [9].
The Buchwald-Hartwig amination typically employs palladium catalysts complexed with chelating phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene, Xantphos, or bidentate ligands like trans,trans-dibenzylideneacetone [7]. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination and base-assisted deprotonation [7]. Reductive elimination subsequently forms the desired carbon-nitrogen bond and regenerates the active catalyst [7].
The Ullmann coupling reaction provides an alternative approach utilizing copper catalysis for carbon-nitrogen bond formation [5]. Modern variants of the Ullmann reaction employ catalytic amounts of copper with chelating nitrogen- and oxygen-based bidentate ligands in combination with weak inorganic bases [5]. This methodology has demonstrated excellent compatibility with fluorinated substrates, achieving yields ranging from 60% to 94% depending on the specific substrate and reaction conditions [5].
Optimization studies have revealed that reaction temperatures of 160°C with microwave assistance can significantly enhance reaction rates and yields [5]. The use of environmentally benign solvents such as 2-methyl-tetrahydrofuran has been successfully implemented, providing access to fluorinated nitrogen-aryl amides with yields comparable to traditional organic solvents [5].
Continuous flow synthesis represents a paradigm shift in the industrial production of fluorinated compounds, offering enhanced safety, efficiency, and scalability compared to traditional batch processes [10] [11]. For 2-Fluoro-4-(2,2-difluoroethoxy)aniline production, continuous flow methodologies address the challenges associated with handling reactive fluorinated reagents and maintaining precise temperature control throughout the synthesis [11].
The implementation of continuous flow systems for fluorinated compound synthesis has demonstrated significant advantages in terms of production rates and process safety [11]. Flow reactors enable precise control of reaction parameters, including temperature, pressure, and residence time, which are critical for maintaining product quality and yield consistency [11]. The enhanced heat and mass transfer characteristics of flow systems facilitate more efficient mixing of reactants and better temperature control, reducing the formation of unwanted byproducts [11].
Continuous flow processes for fluorinated building blocks have achieved space-time yields up to 35-fold higher than equivalent batch processes [10]. The use of stepwise enzyme immobilization and biphasic system construction in flow reactors has enabled sustained high-level production with excellent operational stability [10]. Systems have demonstrated the ability to maintain 87% of production activity after 96 hours of continuous operation, with calculated half-lives exceeding 440 hours [10].
The design of flow reactors for fluorinated compound synthesis requires specialized materials and equipment to handle corrosive fluorinated reagents [11] [12]. Stainless steel coil reactors with precise temperature control systems have proven effective for maintaining optimal reaction conditions [12]. The integration of mass flow controllers for accurate reagent delivery ensures consistent stoichiometry and product quality [12].
Recent developments have focused on the optimization of residence times and reactor configurations to maximize throughput while maintaining product purity [11]. Ultra-short residence times of 0.5 to 1.3 seconds have been achieved for certain fluorinated compound syntheses, enabling room temperature operation and reducing energy requirements [12]. These advances have significant implications for the commercial viability of continuous flow processes for specialty fluorinated compounds [11].
Advanced catalyst design strategies focus on developing highly active and selective catalytic systems that can operate efficiently at industrial scales while maintaining long-term stability [13] [14]. For fluorinated aniline synthesis, catalyst design must address the unique challenges posed by fluorinated substrates, including their potential for catalyst deactivation and the need for specialized ligand systems [13].
The development of synergistic palladium-copper catalyst systems has shown particular promise for fluorinated compound synthesis [13]. These dual-metal systems leverage the complementary reactivity of palladium for carbon-carbon bond formation and copper for enantioselective control [13]. Optimization studies have identified specific ligand combinations that maximize both activity and selectivity, with systems achieving up to 99% enantiomeric excess in relevant transformations [13].
Phosphine ligand design has evolved to incorporate fluorinated substituents that enhance catalyst stability and reactivity with fluorinated substrates [14]. The development of fluorinated Xantphos derivatives and related bidentate ligands has improved catalyst performance in fluorocarbonylation reactions [14]. These specialized ligands demonstrate enhanced binding affinity for palladium while providing the electronic properties necessary for efficient catalytic turnover [14].
Immobilized catalyst systems have been developed to facilitate catalyst recovery and reuse in industrial applications [10]. The use of solid supports with high surface areas and appropriate pore structures enables the development of heterogeneous catalysts that maintain high activity while allowing easy separation from reaction products [10]. These systems have demonstrated exceptional stability under continuous operation conditions [10].
The optimization of catalyst loading and reaction conditions has focused on minimizing catalyst usage while maintaining high yields and selectivity [9]. Studies have achieved effective catalysis with loadings as low as 0.50 mol% for palladium-based systems [9]. The development of highly active catalyst systems reduces production costs and minimizes the environmental impact of the manufacturing process [9].
Chromatographic purification of 2-Fluoro-4-(2,2-difluoroethoxy)aniline requires specialized techniques that account for the unique properties of fluorinated compounds [15] [16] [17]. Comprehensive two-dimensional gas chromatography has proven particularly effective for the selective separation of fluorinated compounds from complex organic mixtures [15]. This technique leverages the distinct retention characteristics of fluorinated compounds on specialized stationary phases [15].
Fluorinated stationary phases demonstrate superior selectivity for fluorinated compounds compared to conventional alkyl-bonded phases [17]. Pentafluorophenyl columns have shown exceptional performance for separating fluorinated aromatics, including aniline derivatives [17]. These specialized phases provide enhanced retention and selectivity through specific fluorine-fluorine interactions that are absent with conventional reversed-phase materials [17].
The separation mechanism on fluorinated phases involves unique stationary phase-solute interactions that result in extended retention times and improved selectivity for fluorinated compounds [17]. Studies have demonstrated that fluorinated phenyl phases are particularly useful for separating aromatic compounds, especially halogenated aromatics [17]. The enhanced selectivity is attributed to the preferential interaction between fluorinated analytes and the fluorinated surface of the stationary phase [17].
High-performance liquid chromatography optimization for fluorinated compounds requires careful selection of mobile phase compositions and gradient profiles [16]. Fluorous affinity purification has emerged as a highly selective method for isolating fluorinated compounds from reaction mixtures [16]. This approach utilizes the strong interaction between fluorous-tagged compounds and fluorinated adsorbents to achieve high recoveries with excellent selectivity [16].
The implementation of fluorous affinity purification offers several advantages over traditional reverse-phase methods, including one-pass loading without the need for ammonia removal and high selectivity for failure sequence removal [16]. Recovery rates typically range from 70% to 100%, with particularly excellent performance for longer oligomeric compounds [16]. The method demonstrates exceptional selectivity, strongly retaining fluorous-tagged materials while poorly retaining non-fluorinated byproducts [16].
The development of effective recrystallization protocols for 2-Fluoro-4-(2,2-difluoroethoxy)aniline requires careful consideration of solvent systems that optimize crystal formation while maintaining chemical stability [6] [18]. Fluorinated compounds often exhibit unique solubility characteristics that necessitate specialized solvent selection strategies [18] [19].
Aromatic solvents have demonstrated superior performance for recrystallization of fluorinated compounds compared to conventional aliphatic solvents [18]. The use of 1,2-dichlorobenzene and related aromatic solvents provides improved selectivity and crystal quality for fluorinated organic compounds [18]. These solvents offer the appropriate polarity and intermolecular interactions necessary for effective crystallization of fluorinated aromatics [18].
Temperature control during recrystallization is critical for achieving high purity and yield [18]. Studies have shown that controlled cooling profiles with temperatures ranging from 140°C to room temperature provide optimal crystal formation conditions [18]. The use of controlled atmosphere conditions, particularly under nitrogen, prevents oxidative degradation during the crystallization process [18].
Solvent mixture optimization has focused on developing binary and ternary solvent systems that enhance crystallization efficiency [19]. Fluorinated alcohol solvents, including hexafluoroisopropanol, have shown unique properties for crystallizing fluorinated compounds [19]. These specialized solvents can actively interact with fluorinated substrates to promote ordered crystal formation [19].
The implementation of mixed solvent systems incorporating both fluorinated and conventional solvents has proven effective for optimizing crystal morphology and purity [19]. Ratios of fluorinated to conventional solvents ranging from 1:1 to 1:4 have been systematically evaluated to determine optimal conditions for specific fluorinated compounds [19]. These studies have identified solvent combinations that maximize both yield and purity while minimizing processing time [19].
| Recrystallization System | Temperature Range (°C) | Typical Yield (%) | Purity (%) |
|---|---|---|---|
| 1,2-Dichlorobenzene | 140-25 | 60-70 | >95 |
| Hexafluoroisopropanol/Acetic Acid (1:2) | 80-25 | 75-85 | >98 |
| Aromatic Mixed Solvents | 120-25 | 65-75 | >96 |
| Fluorinated Alcohol Systems | 100-25 | 70-80 | >97 |
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of 2-Fluoro-4-(2,2-difluoroethoxy)aniline. Based on crystallographic studies of structurally related fluorinated aniline derivatives, several key structural parameters can be anticipated for this compound [1] [2].
The molecular formula C₈H₈F₃NO corresponds to a molecular weight of 191.15 grams per mole, indicating a trifluorinated aniline derivative with a difluoroethoxy substituent. Crystal systems for similar fluoroaniline compounds typically adopt monoclinic or triclinic arrangements, with common space groups including P21/c or P-1 [1]. The unit cell parameters are estimated to fall within the ranges: a = 8.5-12.0 Å, b = 6.0-10.5 Å, c = 12.0-16.0 Å, with unit cell volumes between 650-1200 ų.
The crystal structure is expected to contain 4-8 molecules per unit cell (Z = 4-8), with a calculated density in the range of 1.45-1.65 grams per cubic centimeter, reflecting the influence of multiple fluorine substituents on the molecular packing density [1]. Key bond lengths should conform to standard values for aromatic fluorine compounds: C-F bonds ranging from 1.35-1.38 Å and C-O bonds from 1.36-1.42 Å [1] [2].
Bond angle analysis reveals characteristic deviations from ideal geometries due to fluorine substitution effects. The carbon-carbon-carbon angles in the aromatic ring typically show variations from the expected 120° by up to 5°, with angles becoming larger at carbon atoms bonded to fluorine atoms [1]. This geometric distortion is consistent with observations in 2,4,6-trifluoroaniline and other polyfluorinated aniline derivatives.
Intermolecular interactions play a crucial role in crystal packing. Hydrogen bonding patterns involving N-H···F and N-H···N contacts are anticipated, forming characteristic sheets or chains within the crystal lattice [1] [2]. The fluorine atoms, particularly those in ortho positions relative to the amino group, serve as hydrogen bond acceptors, creating networks of intermolecular interactions. Additional weak interactions include π-π stacking between aromatic rings and C-H···F contacts, which contribute to the overall crystal stability [1] [3].
The hydrophobic difluoroethoxy substituent influences the crystal packing by creating regions of reduced polarity, leading to the formation of sheets whose surfaces are composed of hydrophobic groups, similar to patterns observed in related fluoroaniline structures [1].
Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural information for 2-Fluoro-4-(2,2-difluoroethoxy)aniline through the analysis of proton, carbon-13, and fluorine-19 nuclei. Each nucleus offers unique insights into the molecular structure and electronic environment.
The ¹H nuclear magnetic resonance spectrum of 2-Fluoro-4-(2,2-difluoroethoxy)aniline exhibits characteristic signals reflecting the various proton environments within the molecule [4] [5]. Aromatic protons appear in the region between 6.5-7.2 parts per million, with coupling patterns influenced by the fluorine substitution. The ortho-fluorine atom introduces additional coupling constants, creating complex multipicity patterns for adjacent aromatic protons [6] [7].
The amino group protons (NH₂) typically resonate as a broad signal between 3.5-5.5 parts per million, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [5] [8]. The broadening results from rapid exchange with trace water and quadrupolar relaxation effects.
The difluoroethoxy substituent contributes two distinct sets of protons. The methylene protons (-OCH₂-) adjacent to the aromatic oxygen appear as a doublet or complex multiplet between 4.2-4.6 parts per million, due to coupling with the adjacent difluoromethyl proton [9]. The difluoromethyl proton (-CHF₂) resonates as a characteristic triplet between 5.8-6.3 parts per million, with the triplet splitting arising from equal coupling to both fluorine atoms (²J(H-F) coupling) [9] [10].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and substitution patterns [5] [9]. Aromatic carbons appear in the range of 115-160 parts per million, with the quaternary carbon bearing the ether substituent typically resonating around 150-155 parts per million due to deshielding effects from the oxygen atom.
The difluoroethoxy carbon atoms exhibit characteristic patterns. The methylene carbon (-OCH₂-) resonates between 65-70 parts per million, typical for ether carbons [9]. The difluoromethyl carbon (-CHF₂) appears as a triplet between 110-120 parts per million due to large one-bond carbon-fluorine coupling (¹J(C-F) ≈ 240-280 hertz) [9] [10]. This coupling pattern serves as a diagnostic feature for the difluoromethyl group.
Carbon atoms directly bonded to fluorine in the aromatic ring show characteristic downfield shifts and coupling patterns. The carbon bearing the aromatic fluorine typically appears as a doublet due to ¹J(C-F) coupling, while adjacent carbons show smaller ²J(C-F) and ³J(C-F) coupling constants [11] [10].
Fluorine-19 nuclear magnetic resonance spectroscopy offers exceptional sensitivity and large chemical shift dispersion, making it highly valuable for characterizing fluorinated compounds [10] [12] [13]. The aromatic fluorine in the ortho position relative to the amino group is expected to resonate between -115 to -125 parts per million relative to trichlorofluoromethane (CFCl₃) [10] [12]. This chemical shift range is characteristic of ortho-fluoroanilines and reflects the electronic influence of the amino group.
The difluoroethoxy fluorines appear as a separate signal between -120 to -130 parts per million, typical for difluoromethyl groups attached to electron-rich aromatic systems [10] [12]. The chemical shift of these fluorines is influenced by the electron-donating nature of the aniline system and the ether linkage.
Fluorine-fluorine coupling may be observed between the aromatic fluorine and the difluoroethoxy fluorines if they are in suitable spatial proximity, providing additional structural information about molecular conformation [10] [14]. The large chemical shift dispersion of ¹⁹F nuclear magnetic resonance enables clear resolution of different fluorine environments, even when their chemical shifts are relatively close [13] [15].
Mass spectrometry provides crucial molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak for 2-Fluoro-4-(2,2-difluoroethoxy)aniline appears at mass-to-charge ratio 191, corresponding to the molecular weight of 191.15 atomic mass units [16] [17].
The base peak typically occurs at mass-to-charge ratio 172, resulting from the loss of a fluorine atom (19 atomic mass units) from the molecular ion [16] [18]. This fragmentation is common in fluorinated aromatic compounds and represents one of the most favorable fragmentation pathways due to the stability of the resulting carbocation.
A significant fragment appears at mass-to-charge ratio 142, corresponding to the loss of the difluoromethyl group (CHF₂, 49 atomic mass units) from the molecular ion [17] [19]. This fragmentation reflects the relatively weak bond between the ether oxygen and the difluoromethyl carbon, making this a characteristic fragmentation for difluoroethoxy-substituted compounds.
Additional fragmentation patterns include the loss of the entire difluoroethoxy group, leading to fragments at lower mass-to-charge ratios. The formation of tropylium-like ions from the aromatic ring system may also contribute to the fragmentation pattern, particularly under high-energy collision conditions [20] [17].
The mass spectrometric fragmentation follows general principles for fluorinated anilines, where electron-donating substituents stabilize positive charges in the aromatic ring, while fluorine substituents can be lost as neutral species or participate in rearrangement reactions [17] [18]. The difluoroethoxy group exhibits characteristic cleavage patterns similar to other fluorinated ether linkages, with preferential cleavage at the C-O bond adjacent to the fluorinated carbon.
Vibrational spectroscopy provides detailed information about functional groups and molecular vibrations in 2-Fluoro-4-(2,2-difluoroethoxy)aniline. Fourier transform infrared and Raman spectroscopy offer complementary information about the vibrational modes of the molecule [21] [22] [23].
The Fourier transform infrared spectrum exhibits characteristic absorption bands for each functional group present in the molecule [22] [23] [24]. The amino group produces two prominent stretching vibrations: an asymmetric NH₂ stretch between 3300-3500 wavenumbers and a symmetric NH₂ stretch between 3200-3400 wavenumbers [22] [23]. These frequencies may be slightly shifted compared to unsubstituted aniline due to the electronic effects of fluorine substitution.
Carbon-fluorine stretching vibrations appear as strong, characteristic bands between 1000-1100 wavenumbers [22] [23] [24]. The presence of multiple C-F bonds in both aromatic and aliphatic environments may produce overlapping bands in this region, requiring careful analysis to distinguish between different C-F environments.
The ether C-O stretch typically appears between 1200-1300 wavenumbers, providing confirmation of the ether linkage [24]. Aromatic C=C stretching vibrations occur in the range of 1450-1600 wavenumbers, with the exact positions influenced by the substitution pattern and electronic effects of the fluorine atoms [22] [23].
Aromatic C-H bending vibrations and out-of-plane deformation modes appear in the fingerprint region below 1000 wavenumbers, providing additional structural confirmation [22] [23] [24]. The complex coupling between different vibrational modes in this region creates a unique spectroscopic fingerprint for the compound.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectroscopy [22] [23]. The aromatic ring breathing modes and symmetric C-F stretching vibrations are typically well-resolved in Raman spectra.
Polarized Raman measurements enable the determination of depolarization ratios, which provide information about the symmetry of vibrational modes [22] [6]. This information is valuable for assigning specific vibrations to molecular motions and confirming structural assignments.
The combination of Fourier transform infrared and Raman spectroscopy provides a comprehensive vibrational analysis that confirms the presence of all functional groups and provides insights into intramolecular interactions, particularly hydrogen bonding involving the amino group and fluorine atoms [22] [23] [2]. Normal coordinate analysis and density functional theory calculations can further support vibrational assignments and provide insights into the coupling between different modes [22] [23].